molecular formula C25H21FN2O B2566860 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether CAS No. 477856-61-4

4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether

Cat. No.: B2566860
CAS No.: 477856-61-4
M. Wt: 384.454
InChI Key: LUXCLVMHRGPIBF-UHFFFAOYSA-N
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Description

4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether is a complex organic compound that features a biphenyl group, a pyrimidine ring, and a fluoropropyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Pyrimidine Ring Formation: The pyrimidine ring can be introduced via a cyclization reaction involving appropriate precursors such as amidines and diketones.

    Etherification: The final step involves the etherification of the biphenyl-pyrimidine intermediate with 3-fluoropropanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkage, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of alkyl or acyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its biphenyl and pyrimidine moieties are known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific enzymes or receptors, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether can be used in the production of advanced materials, such as polymers with unique mechanical and thermal properties. Its fluorinated ether linkage provides enhanced stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrimidine ring can form hydrogen bonds with biological macromolecules. The fluoropropyl ether moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenol: Lacks the fluoropropyl ether moiety, resulting in different chemical and biological properties.

    4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl methyl ether: Contains a methyl ether instead of a fluoropropyl ether, affecting its reactivity and stability.

    4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl ethyl ether: Features an ethyl ether linkage, which alters its physical and chemical properties compared to the fluoropropyl ether.

Uniqueness

The presence of the fluoropropyl ether moiety in 4-(4-[1,1’-Biphenyl]-4-yl-2-pyrimidinyl)phenyl 3-fluoropropyl ether imparts unique properties, such as increased stability and lipophilicity

Properties

IUPAC Name

2-[4-(3-fluoropropoxy)phenyl]-4-(4-phenylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O/c26-16-4-18-29-23-13-11-22(12-14-23)25-27-17-15-24(28-25)21-9-7-20(8-10-21)19-5-2-1-3-6-19/h1-3,5-15,17H,4,16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCLVMHRGPIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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